![molecular formula C9H12N2O3 B3059940 6-Isobutoxypyrimidine-4-carboxylic acid CAS No. 1439902-87-0](/img/structure/B3059940.png)
6-Isobutoxypyrimidine-4-carboxylic acid
Description
6-Isobutoxypyrimidine-4-carboxylic acid is a chemical compound with the molecular formula C9H12N2O3 and a molecular weight of 196.20 g/mol . It is used in research and development .
Synthesis Analysis
The synthesis of pyrimidines, including 6-Isobutoxypyrimidine-4-carboxylic acid, has been a subject of research in recent years . Various methods have been developed, including oxidative annulation involving anilines, aryl ketones, and DMSO . Other methods involve the use of functionalized enamines, triethyl orthoformate, and ammonium acetate . More detailed information about the synthesis of this compound specifically could not be found in the available resources.Molecular Structure Analysis
The molecular structure of 6-Isobutoxypyrimidine-4-carboxylic acid consists of a pyrimidine ring with an isobutoxy group at the 6th position and a carboxylic acid group at the 4th position . The exact structural details such as bond lengths and angles would require further computational or experimental studies.Chemical Reactions Analysis
As a carboxylic acid derivative, 6-Isobutoxypyrimidine-4-carboxylic acid can undergo several types of reactions . These include forming a carboxylate salt when deprotonated, undergoing nucleophilic acyl substitution reactions, being reduced by reagents like LiAlH4, and undergoing substitution at the alpha position .Future Directions
The future directions for research on 6-Isobutoxypyrimidine-4-carboxylic acid could include further exploration of its synthesis, investigation of its specific physical and chemical properties, and examination of its potential applications in various fields . The development of new pyrimidines as anti-inflammatory agents is one potential area of interest .
properties
IUPAC Name |
6-(2-methylpropoxy)pyrimidine-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-6(2)4-14-8-3-7(9(12)13)10-5-11-8/h3,5-6H,4H2,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIBOJCNZMAJTAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=NC=NC(=C1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401235050 | |
Record name | 4-Pyrimidinecarboxylic acid, 6-(2-methylpropoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401235050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Isobutoxypyrimidine-4-carboxylic acid | |
CAS RN |
1439902-87-0 | |
Record name | 4-Pyrimidinecarboxylic acid, 6-(2-methylpropoxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1439902-87-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Pyrimidinecarboxylic acid, 6-(2-methylpropoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401235050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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